molecular formula C36H69N13O7 B14182652 L-Lysine, L-lysyl-L-lysyl-L-histidyl-L-lysyl-L-lysyl- CAS No. 835632-60-5

L-Lysine, L-lysyl-L-lysyl-L-histidyl-L-lysyl-L-lysyl-

Cat. No.: B14182652
CAS No.: 835632-60-5
M. Wt: 796.0 g/mol
InChI Key: DTLSMPAIOFPPEM-WPMUBMLPSA-N
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Description

L-Lysine, L-lysyl-L-lysyl-L-histidyl-L-lysyl-L-lysyl- is a complex peptide composed of multiple L-lysine and L-histidine residues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine, L-lysyl-L-lysyl-L-histidyl-L-lysyl-L-lysyl- involves the stepwise addition of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the precise control of the sequence and length of the peptide chain. The process typically involves the following steps:

    Attachment of the first amino acid: to a solid resin.

    Sequential addition of protected amino acids: using coupling reagents such as HBTU or DIC.

    Deprotection: of the amino acid side chains and cleavage from the resin using TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of such peptides often employs automated peptide synthesizers to scale up the SPPS process. Additionally, microbial fermentation methods using genetically engineered bacteria or yeast can be utilized to produce peptides in large quantities .

Chemical Reactions Analysis

Types of Reactions

L-Lysine, L-lysyl-L-lysyl-L-histidyl-L-lysyl-L-lysyl- can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized to form histidinal.

    Reduction: Reduction of disulfide bonds if present.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of histidinal, while reduction of disulfide bonds results in free thiol groups .

Scientific Research Applications

L-Lysine, L-lysyl-L-lysyl-L-histidyl-L-lysyl-L-lysyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Studied for its role in protein-protein interactions and enzyme-substrate recognition.

    Medicine: Potential use in drug delivery systems due to its ability to deliver biologically active peptides.

    Industry: Utilized in the production of peptide-based materials and coatings

Mechanism of Action

The mechanism of action of L-Lysine, L-lysyl-L-lysyl-L-histidyl-L-lysyl-L-lysyl- involves its interaction with specific enzymes that cleave the peptide bonds. This cleavage releases the active peptides, which can then interact with their molecular targets. The lysine residues often participate in hydrogen bonding and electrostatic interactions, while the histidine residue can act as a catalytic base in enzymatic reactions .

Properties

CAS No.

835632-60-5

Molecular Formula

C36H69N13O7

Molecular Weight

796.0 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid

InChI

InChI=1S/C36H69N13O7/c37-16-6-1-11-25(42)31(50)45-26(12-2-7-17-38)34(53)49-30(21-24-22-43-23-44-24)35(54)47-27(13-3-8-18-39)32(51)46-28(14-4-9-19-40)33(52)48-29(36(55)56)15-5-10-20-41/h22-23,25-30H,1-21,37-42H2,(H,43,44)(H,45,50)(H,46,51)(H,47,54)(H,48,52)(H,49,53)(H,55,56)/t25-,26-,27-,28-,29-,30-/m0/s1

InChI Key

DTLSMPAIOFPPEM-WPMUBMLPSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N

Origin of Product

United States

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